

Isopentedrone: A Comprehensive Technical Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopentedrone*

Cat. No.: *B1652364*

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An In-depth Guide for Researchers and Drug Development Professionals

This technical whitepaper provides a detailed overview of the chemical structure, properties, and analytical characterization of **Isopentedrone**. The information is intended for researchers, scientists, and professionals involved in drug development, forensic science, and toxicology.

Introduction

Isopentedrone (also known as 1-methylamino-1-phenylpentan-2-one) is a synthetic stimulant belonging to the substituted cathinone class of chemical compounds.^[1] Structurally, it is an isomer of pentedrone, a more well-known designer drug, with the distinction that the α -propyl and β -keto groups have been transposed.^[1] **Isopentedrone** has been identified as a by-product in the illicit synthesis of pentedrone and has been detected in seized drug powders.^[1] While its parent compound, pentedrone, is known to have psychostimulant effects, the specific physiological and toxicological properties of **Isopentedrone** have not been extensively characterized.^[1] This document aims to consolidate the available technical data on its chemical nature.

Chemical and Physical Properties

Isopentedrone is a chiral compound, and it is typically encountered as a racemic mixture.^[2] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	1-(methylamino)-1-phenylpentan-2-one	[3]
Molecular Formula	C ₁₂ H ₁₇ NO	[2][3]
Molecular Weight	191.27 g/mol	[2][3]
CAS Number	1429402-11-8	[2][3]
Appearance	Crystalline solid (for hydrochloride salt)	[1]
XLogP3-AA (Lipophilicity)	2.1	[3]
Hydrogen Bond Donor Count	1	[3]
SMILES	<chem>CCCC(=O)C(C1=CC=CC=C1)NC</chem>	[3]
InChI Key	ILGRTMNCRBDXBI-UHFFFAOYSA-N	[3]

Spectroscopic and Analytical Data

The structural elucidation of **Isopentedrone** has been primarily accomplished through mass spectrometry and nuclear magnetic resonance spectroscopy.[4][5]

Spectroscopic Data	Key Findings	Reference
Mass Spectrometry (MS)	Electron ionization (EI) mass spectra are available for characterization. The fragmentation patterns are crucial for distinguishing it from its isomer, pentedrone.[4][5]	[4][5]
^1H and ^{13}C NMR Spectroscopy	One- and two-dimensional NMR spectroscopy on the hydrochloride salt have been used to verify the structure of the alkyl side chain, confirming the position of the carbonyl group.[4][5]	[4][5]
Infrared (IR) Spectroscopy	IR spectra provide information on the functional groups present in the molecule, notably the carbonyl (C=O) and amine (N-H) groups.	[4][5]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of **Isopentedrone** are not widely published. However, based on studies of related cathinones, the following represents a general methodology for its characterization.

General Protocol for Spectroscopic Analysis

This protocol is based on the methods described by Westphal et al. for the characterization of pentedrone and its by-products, including **Isopentedrone**. [4][5]

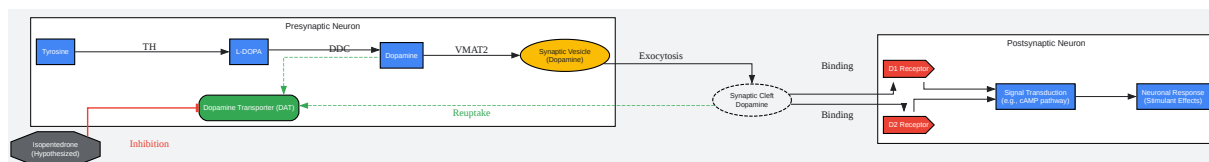
- Sample Preparation:
 - For GC-MS analysis, dissolve the sample in a suitable organic solvent such as methanol or acetonitrile.

- For NMR analysis, dissolve the hydrochloride salt of the compound in a deuterated solvent, such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃).
- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Instrument: A standard GC-MS system equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a short period, then ramp up to a high temperature (e.g., 300°C) to ensure elution of the compound.
 - Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.
 - Data Acquisition: Collect mass spectra over a range of m/z values (e.g., 40-500).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (such as COSY and HSQC) to establish the connectivity of protons and carbons.
 - Data Processing: Process the raw data using appropriate software to obtain chemical shifts, coupling constants, and through-bond correlations for complete structure elucidation.

Putative Mechanism of Action and Signaling Pathway

The specific mechanism of action for **Isopentedrone** has not been empirically determined. However, synthetic cathinones typically act as monoamine transporter inhibitors, increasing the synaptic concentrations of dopamine, norepinephrine, and/or serotonin.^[6] The diagram below illustrates the hypothesized mechanism of action of a typical cathinone like pentedrone at a dopaminergic synapse, which may be similar for **Isopentedrone**. This involves the inhibition of

the dopamine transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft and subsequent overstimulation of postsynaptic dopamine receptors.



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Hypothesized action of **Isopentadrone** on a dopaminergic synapse.

Conclusion

Isopentadrone is a synthetic cathinone whose chemical structure and properties have been established through modern analytical techniques. While it is primarily known as an isomer and synthetic by-product of pentedrone, its own pharmacological and toxicological profiles remain largely unexplored. This presents an area of interest for further research, particularly in the fields of forensic toxicology and pharmacology, to better understand its potential effects and risks. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in the study of new psychoactive substances.

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- To cite this document: BenchChem. [Isopentedrone: A Comprehensive Technical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1652364#what-is-the-chemical-structure-of-isopentedrone]

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Phone: (601) 213-4426

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